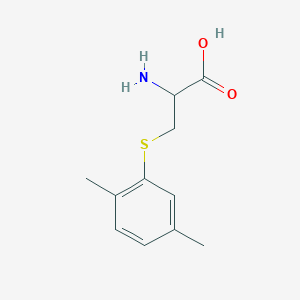
3-Bromo-2-fluoro-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of bromine and fluorine atoms on the phenylalanine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 2-fluoro-DL-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amino acid can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the amino acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in pharmaceutical synthesis and research .
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in studies involving protein structure and function, as it can be incorporated into peptides and proteins to study their properties.
Medicine: It has potential therapeutic applications, particularly in the development of enzyme inhibitors and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of bromine and fluorine atoms can alter the hydrophobicity, acidity, and overall conformation of the molecules, affecting their interactions with biological targets. This can lead to changes in enzyme activity, protein-protein interactions, and other cellular processes .
Comparación Con Compuestos Similares
2-Fluoro-DL-phenylalanine: Lacks the bromine atom but shares similar properties due to the presence of fluorine.
3-Bromo-DL-phenylalanine: Contains bromine but lacks fluorine, resulting in different chemical and biological properties.
4-Fluoro-DL-phenylalanine: Another fluorinated derivative with distinct reactivity and applications.
Uniqueness: 3-Bromo-2-fluoro-DL-phenylalanine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s stability, bioavailability, and potential therapeutic effects compared to its analogs .
Propiedades
Fórmula molecular |
C9H9BrFNO2 |
|---|---|
Peso molecular |
262.08 g/mol |
Nombre IUPAC |
2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |
Clave InChI |
NCVNNIXBBJHQSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
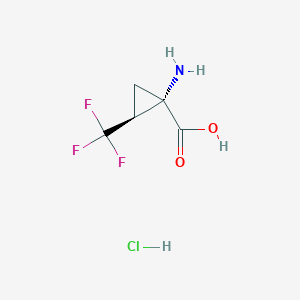
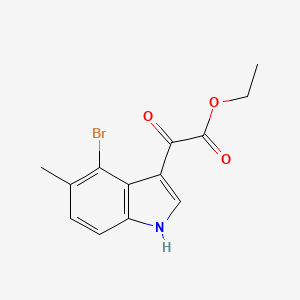
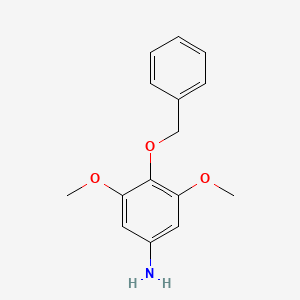
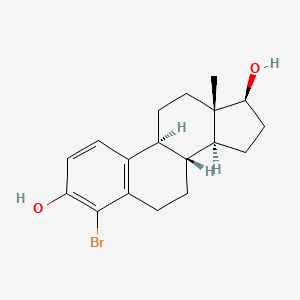
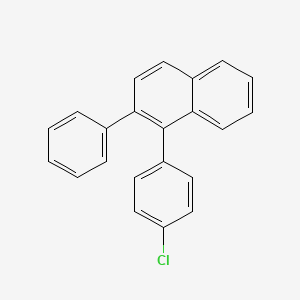
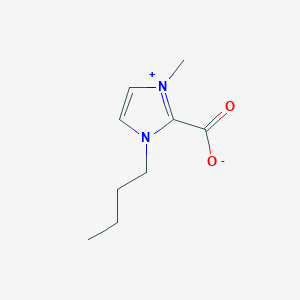


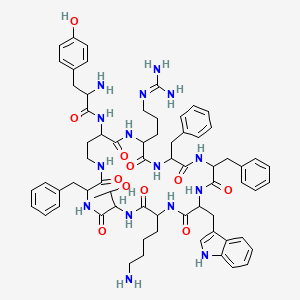
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
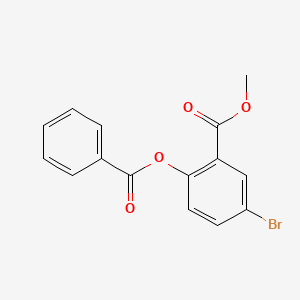
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
